molecular formula C7H9ClN4O B3258020 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride CAS No. 299912-51-9

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

Cat. No.: B3258020
CAS No.: 299912-51-9
M. Wt: 200.62 g/mol
InChI Key: NZAVNZZIFKCMLA-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride is a chemical compound with significant potential in various scientific fields. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and improving the overall efficiency of the process .

Properties

IUPAC Name

5-hydrazinyl-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.ClH/c8-11-4-1-2-5-6(3-4)10-7(12)9-5;/h1-3,11H,8H2,(H2,9,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVNZZIFKCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 2
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 3
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 4
Reactant of Route 4
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 5
Reactant of Route 5
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 6
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

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